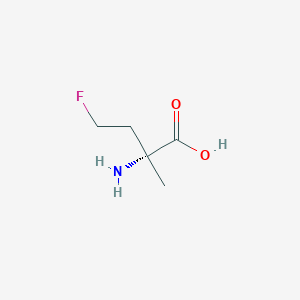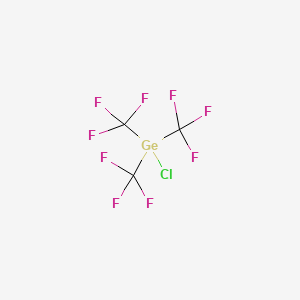
Tris(trifluoromethyl)chlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(trifluoromethyl)chlorogermane is an organogermanium compound with the molecular formula C₃ClF₉Ge. It is characterized by the presence of three trifluoromethyl groups and one chlorine atom bonded to a germanium center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)chlorogermane can be synthesized through the reaction of germanium tetrachloride with trifluoromethylating agents. One common method involves the use of trifluoromethyltrimethylsilane in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the highly reactive trifluoromethylating agents and to ensure the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(trifluoromethyl)chlorogermane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of the chlorine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the germanium center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the germanium center.
Major Products Formed:
Substitution Reactions: The major products are organogermanium compounds with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally include germanium compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Tris(trifluoromethyl)chlorogermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of tris(trifluoromethyl)chlorogermane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups and the reactive chlorine atom. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tris(trifluoromethyl)chlorosilane: Similar in structure but with silicon instead of germanium.
Tris(trifluoromethyl)chlorostannane: Similar in structure but with tin instead of germanium.
Tris(trifluoromethyl)chlorophosphane: Similar in structure but with phosphorus instead of germanium
Uniqueness: Tris(trifluoromethyl)chlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and phosphorus analogs.
Eigenschaften
CAS-Nummer |
66348-17-2 |
|---|---|
Molekularformel |
C3ClF9Ge |
Molekulargewicht |
315.10 g/mol |
IUPAC-Name |
chloro-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C3ClF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13 |
InChI-Schlüssel |
VKCQPKOVFIVMCB-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



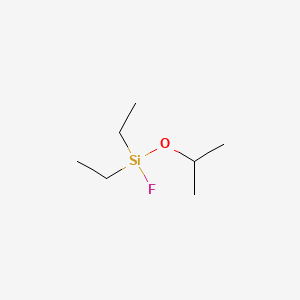

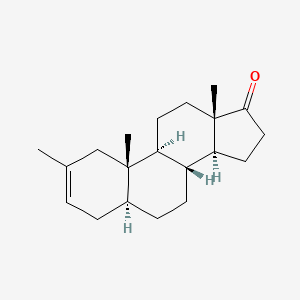

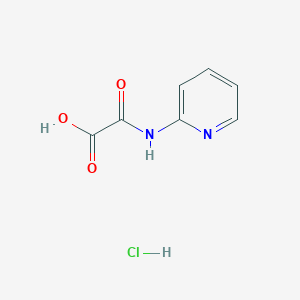
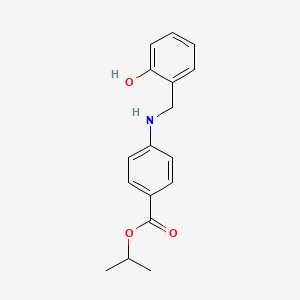
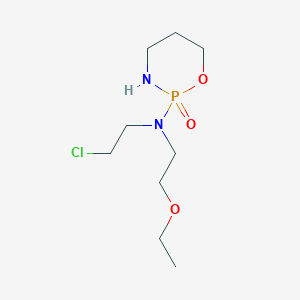
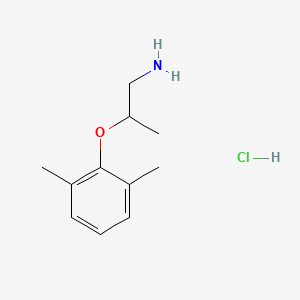
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)

